molecular formula C17H16N4O B11692351 6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide

6-methyl-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11692351
M. Wt: 292.33 g/mol
InChI Key: UZCMEESEBWFNKQ-VXLYETTFSA-N
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Description

6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an indole moiety and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 1-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves heating the reactants in ethanol, which facilitates the formation of the Schiff base through the elimination of water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and pyridine rings.

    Reduction: Reduced forms of the Schiff base, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the indole or pyridine rings.

Scientific Research Applications

6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The indole moiety allows for interactions with proteins and enzymes, potentially leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide

Uniqueness

6-methyl-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide is unique due to its combination of an indole moiety and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets and metal ions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

6-methyl-N-[(E)-(1-methylindol-3-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H16N4O/c1-12-7-8-13(9-18-12)17(22)20-19-10-14-11-21(2)16-6-4-3-5-15(14)16/h3-11H,1-2H3,(H,20,22)/b19-10+

InChI Key

UZCMEESEBWFNKQ-VXLYETTFSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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